molecular formula C20H20ClN3O B11190826 (4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone

(4-Benzylpiperidin-1-yl)(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone

Cat. No.: B11190826
M. Wt: 353.8 g/mol
InChI Key: JOCRHNDLCFLPIO-UHFFFAOYSA-N
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Description

4-BENZYL-1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties. The presence of the imidazo[1,2-a]pyridine core in the structure imparts significant biological activity, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the imidazo[1,2-a]pyridine core through a condensation reaction between a 2-aminopyridine and an α-haloketone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-BENZYL-1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-BENZYL-1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BENZYL-1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication in bacteria, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZYL-1-{6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERIDINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and piperidine groups enhances its ability to interact with biological targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(6-chloroimidazo[1,2-a]pyridin-2-yl)methanone

InChI

InChI=1S/C20H20ClN3O/c21-17-6-7-19-22-18(14-24(19)13-17)20(25)23-10-8-16(9-11-23)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2

InChI Key

JOCRHNDLCFLPIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

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